Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione

CCR5 Antagonist HIV Immunology

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is a critical β-diketone scaffold for CCR5 antagonist programs. Its 4-methyl substitution confers unique lipophilicity and steric profile essential for target engagement, differentiating it from unsubstituted analogs. This compound also demonstrates anti-proliferative activity against MCF-7 breast cancer cells, making it a valuable tool for oncology and ADME/Tox research. Choose this specific structural isomer to ensure biological relevance in your studies.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B15301044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C1=NC=CN=C1
InChIInChI=1S/C10H12N2O2/c1-7(2)9(13)5-10(14)8-6-11-3-4-12-8/h3-4,6-7H,5H2,1-2H3
InChIKeyIDYXDCKJBIVYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione: Procurement Guide for a Specialized β-Diketone Scaffold


4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1339824-21-3) is a specialized β-diketone compound characterized by a pyrazine ring at the 1-position and a methyl group at the 4-position. It is primarily recognized for its chelating ability, stemming from its 1,3-diketone moiety, and its potential as a pharmacophore in medicinal chemistry. Preliminary pharmacological screening indicates its potential utility as a CCR5 antagonist for treating related diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. It also exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting applications in oncology and dermatology [2]. Its classification as a diketone and a heterocyclic compound, due to the pyrazine ring, makes it a valuable scaffold for further research and synthesis .

Why In-Class 1-(Pyrazin-2-yl)pentane-1,3-dione Analogs Cannot Simply Replace 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione in Research


Simple substitution of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione with a generic analog like 1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1344356-69-9) or 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1342464-26-9) is not a straightforward process. The 4-methyl group in the target compound is a key structural differentiator that impacts its lipophilicity, steric profile, and subsequent binding interactions with biological targets like CCR5 [1]. While the unsubstituted analog may share the diketone chelation capacity, it lacks the specific substitution pattern that preliminary screening has linked to CCR5 antagonism. Similarly, the methoxy analog introduces a polar, hydrogen-bonding element at the 5-position, which would alter its electronic and steric properties compared to the 4-methyl derivative, potentially leading to different target engagement profiles and biological outcomes . Therefore, any research requiring the specific pharmacological profile associated with the 4-methyl substitution cannot rely on these closely related but structurally distinct compounds.

Quantitative Differentiation of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione: A Comparative Evidence Guide


CCR5 Antagonism: Preliminary Pharmacological Differentiation from Unsubstituted Analog

Preliminary pharmacological screening indicates that 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione possesses CCR5 antagonist activity, a property not reported for its direct structural analog, 1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1344356-69-9). This difference highlights the functional impact of the 4-methyl substitution on target engagement [1]. While quantitative IC50 data for this specific compound against CCR5 is not currently available in the public domain, the reported antagonist activity provides a clear qualitative differentiator from the unsubstituted analog, which has not been associated with this target.

CCR5 Antagonist HIV Immunology

Cellular Antiproliferative Activity: Comparative Potency in MCF-7 Breast Cancer Cells

In a comparative assessment of antiproliferative activity against the human MCF-7 breast cancer cell line, 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione demonstrated measurable inhibition of cell growth after 72 hours of incubation. The assay, performed using the MTT method, provides a benchmark for its cytotoxic potential [1]. While a direct head-to-head comparison with a closely related analog under identical conditions is not available, this data point establishes a baseline activity for the compound. In contrast, a structurally related 5-methoxy analog (CAS 1342464-26-9) has no reported antiproliferative data in the same assay system, highlighting a gap in the comparative knowledge base.

Antiproliferative Oncology MCF-7

Cellular Cytotoxicity Profile: Low Cytotoxicity in Jurkat T Cells

In a cytotoxicity assay using Jurkat T cells, 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione (identified by SID 17450324) was found to be non-toxic, with an EC50 greater than 8 µM. This result was obtained after a 16-hour incubation, using an ATPLite assay to measure cell viability [1]. This data point suggests a degree of cellular selectivity, as the compound did not induce significant toxicity in this T-cell line at the concentrations tested. This information is useful for researchers assessing the compound's potential for immunomodulatory applications where T-cell viability is a critical parameter.

Cytotoxicity Immunology Jurkat Cells

Cytochrome P450 Inhibition Profile: Low Inhibitory Activity Against CYP11B1

An assessment of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione's potential for drug-drug interactions via CYP450 inhibition revealed weak inhibitory activity against the CYP11B1 isoform. The compound exhibited an IC50 value of 1.47 µM (1470 nM) in a cell-based assay using V79 cells expressing the human enzyme, as measured by a decrease in cortisol levels via an HTRF assay [1]. This IC50 value is relatively high (weak inhibition) and provides a quantitative benchmark for its potential to interfere with this specific metabolic pathway.

ADME Drug Metabolism CYP11B1

Melanocortin Receptor Engagement: Weak Agonist Activity at MC1R

When evaluated for agonist activity at the human melanocortin-1 receptor (MC1R) expressed in HEK293 cells, 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione showed weak activity, with an EC50 greater than 1000 nM (>1 µM) as measured by intracellular cAMP accumulation [1]. This high EC50 value indicates that the compound is not a potent agonist at this specific GPCR target. This information is valuable for researchers interested in the melanocortin system as it defines the compound's low affinity for MC1R, which could be a desirable feature in programs seeking to avoid on-target effects at this receptor.

Melanocortin Receptor MC1R GPCR

Optimal Research and Procurement Scenarios for 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione


CCR5-Targeted Drug Discovery and Probe Development

This compound is ideally suited for research programs focused on the discovery and development of novel CCR5 antagonists. Preliminary pharmacological screening indicates its potential as a lead scaffold for treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Procurement of this compound is justified when the research goal involves exploring or optimizing a 4-methyl-substituted β-diketone as a CCR5 ligand, differentiating it from other pyrazine-diketone analogs that lack this reported activity.

Antiproliferative Activity Screening in Oncology Research

Given its documented ability to inhibit the growth of human MCF-7 breast cancer cells after 72 hours of incubation [1], 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione serves as a valuable starting point for investigating its mechanism of action in oncology. Researchers studying antiproliferative agents, particularly those targeting breast cancer cell lines, will find this compound a relevant and data-backed addition to their screening panels. Its procurement is supported by existing, albeit preliminary, biological evidence in a relevant cancer model.

ADME/Tox Profiling and Selectivity Studies

The compound's well-characterized, albeit weak, activity profiles in CYP450 inhibition (CYP11B1 IC50 = 1470 nM) and cellular cytotoxicity (Jurkat T cells EC50 > 8 µM) make it a useful tool for ADME/Tox profiling studies [1][2]. These quantitative benchmarks allow researchers to assess the compound's metabolic stability and cellular selectivity in the context of their own assays. Procurement is particularly relevant for studies where establishing a baseline for these parameters is critical before advancing a compound into more complex biological systems.

Quote Request

Request a Quote for 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.